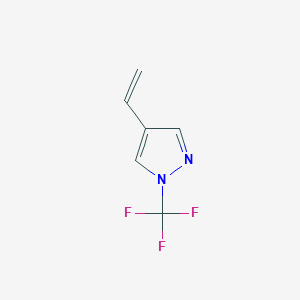![molecular formula C22H26N2O2 B13123497 1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione CAS No. 19756-53-7](/img/structure/B13123497.png)
1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two sec-butylamino groups attached to the anthracene-9,10-dione core. It is known for its vibrant blue color and is commonly used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with sec-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,4-Dihydroxyanthracene-9,10-dione
Reagent: Sec-butylamine
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In industrial settings, the production of 1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The sec-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and a precursor for the synthesis of other organic compounds.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized as a colorant in textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a potential candidate for photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with similar properties.
Uniqueness
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific sec-butylamino substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
19756-53-7 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1,4-bis(butan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-5-13(3)23-17-11-12-18(24-14(4)6-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-14,23-24H,5-6H2,1-4H3 |
Clave InChI |
HTADFTZWGKIIEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=C2C(=C(C=C1)NC(C)CC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




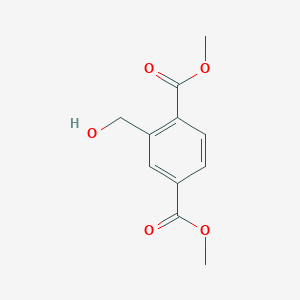
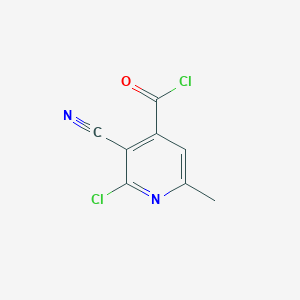
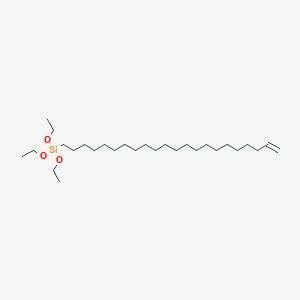

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
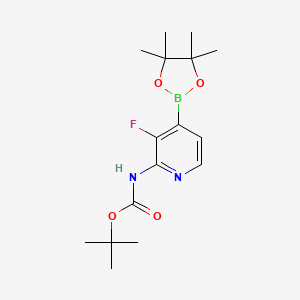
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
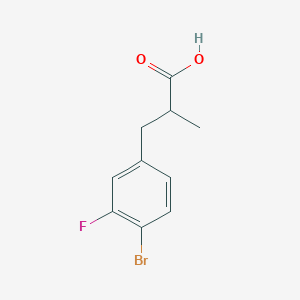
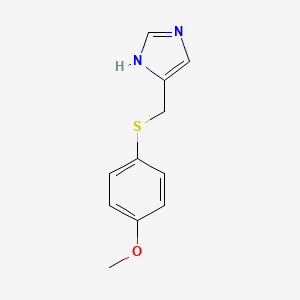
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
